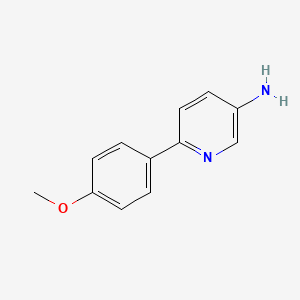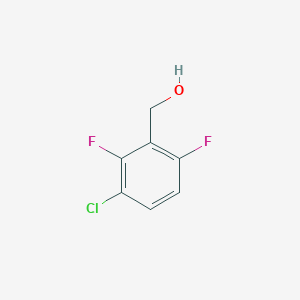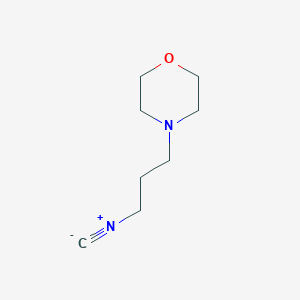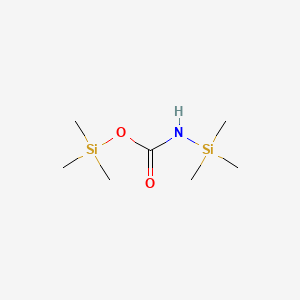
Trimethylsilyl trimethylsilylcarbamate
説明
Trimethylsilyl trimethylsilylcarbamate, also known as N,O-Bis(trimethylsilyl)carbamate, is a compound with the linear formula (CH3)3SiNHCO2Si(CH3)3 . It is an extremely suitable reagent for the silylation of alcohols, phenols, and carboxylic acids . The only by-products are CO2 and NH3 .
Synthesis Analysis
Trimethylsilyl trimethylsilylcarbamate can be synthesized using a trimethylsilylating reagent . This process involves substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis
The molecular formula of Trimethylsilyl trimethylsilylcarbamate is CHNOSi . Its average mass is 277.583 Da and its monoisotopic mass is 277.134949 Da .Chemical Reactions Analysis
Trimethylsilyl trimethylsilylcarbamate is used in the silylation of alcohols, phenols, and carboxylic acids . The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (also called BSTFA) is regularly used for this reaction .Physical And Chemical Properties Analysis
Trimethylsilyl trimethylsilylcarbamate has a density of 0.9±0.1 g/cm3 . Its boiling point is 244.3±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol . The flash point is 101.6±22.6 °C . The index of refraction is 1.427 .科学的研究の応用
Preparation and Reactions of Trimethylsilyl Carbamates
Trimethylsilyl N-monoalkyl and N, N-dialkyl-carbamates are synthesized with high yields through the silylation of corresponding ammonium carbamates using trimethylchlorosilane. These compounds serve as precursors for the silylation of alcohols, phenols, and carboxylic acids. Additionally, their reactions with carboxylic acid halides and anhydrides result in the formation of acid amides and silyl carboxylates, respectively, demonstrating their utility in organic synthesis and modifications of molecules (Knausz et al., 1983).
Analytical Chemistry Applications
Trimethylsilyl derivatives are instrumental in analytical chemistry for enhancing the volatility and stability of organic compounds, facilitating their analysis via gas chromatography. A notable application includes the GLC determination of meprobamate in biological samples, where silylation to form trimethylsilyl derivatives enables specific, sensitive, and reproducible quantitation (Martis & Levy, 1974).
Polymer Chemistry Innovations
In polymer chemistry, N-trimethylsilyl (N-TMS) amine mediates the controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with precise molecular weights and functional groups. This method, facilitated by the formation of a unique trimethylsilyl carbamate (TMS-CBM) propagating group, exemplifies the role of trimethylsilyl carbamates in advancing polymer synthesis and functionalization (Lu & Cheng, 2008).
Derivatization Reagents for GC Analysis
N-Substituted trimethylsilylcarbamates act as effective silylating and/or methoxime derivatizing agents for gas chromatographic analysis. Their utilization encompasses the direct trimethylsilylation of alkaloid salts and simultaneous quantitative reaction with hydroxy and keto groups of steroids, highlighting their adaptability and efficiency in analytical applications (Knausz et al., 1986).
Avoiding Artifacts in Derivatization Reactions
While trimethylsilyl derivatives are commonly used to increase the volatility and stability of compounds for gas chromatography, the process can lead to the formation of artifacts, which may introduce errors in analysis. Understanding and mitigating these artifacts are essential for accurate chromatographic analysis, underscoring the importance of careful methodological approaches in utilizing trimethylsilyl derivatives (Little, 1999).
特性
IUPAC Name |
trimethylsilyl N-trimethylsilylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO2Si2/c1-11(2,3)8-7(9)10-12(4,5)6/h1-6H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJAZGPLFOQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188838 | |
| Record name | Trimethylsilyl trimethylsilylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl trimethylsilylcarbamate | |
CAS RN |
35342-88-2 | |
| Record name | Trimethylsilyl N-trimethylsilylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35342-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl trimethylsilylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035342882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl trimethylsilylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl trimethylsilylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)
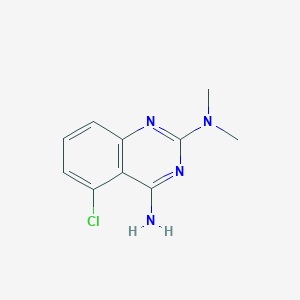
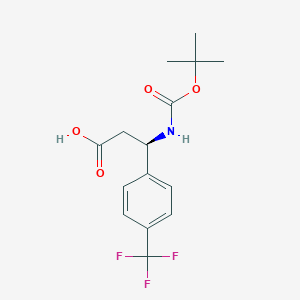
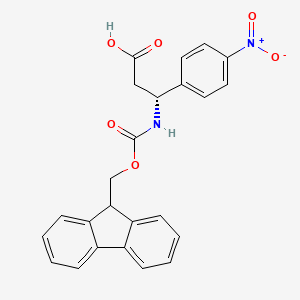
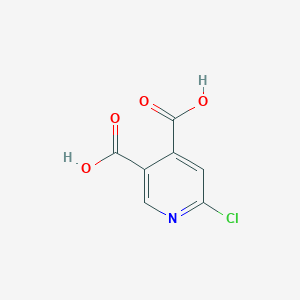
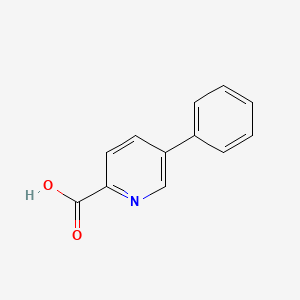
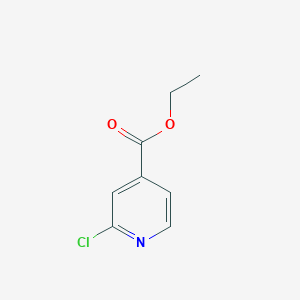
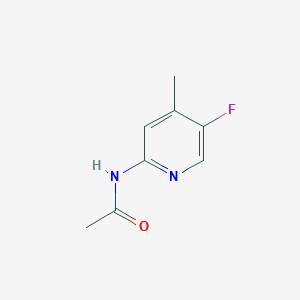
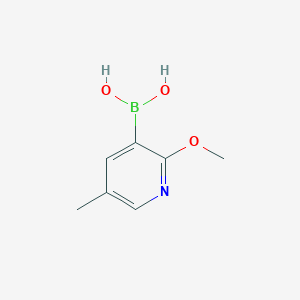
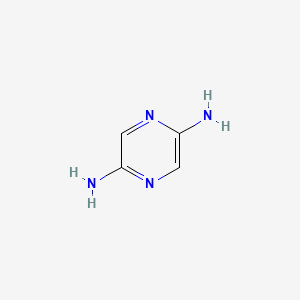
![1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride](/img/structure/B1586865.png)
